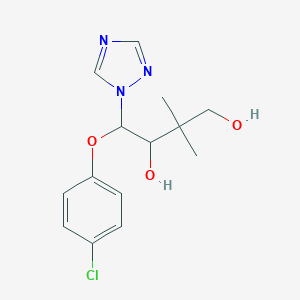

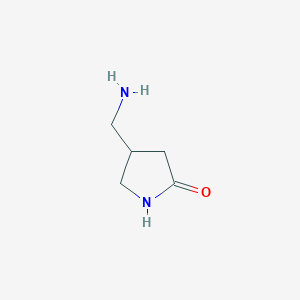

![molecular formula C19H16N4O2S B032564 4-[[4-(2,7-二甲基咪唑并[1,2-a]吡啶-3-基)-1,3-噻唑-2-基]氨基]苯甲酸](/img/structure/B32564.png)

4-[[4-(2,7-二甲基咪唑并[1,2-a]吡啶-3-基)-1,3-噻唑-2-基]氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

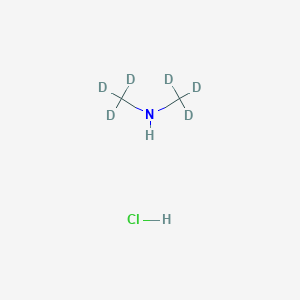

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

4-[[4-(2,7-二甲基咪唑并[1,2-a]吡啶-3-基)-1,3-噻唑-2-基]氨基]苯甲酸的科学研究应用综合分析

化合物 4-[[4-(2,7-二甲基咪唑并[1,2-a]吡啶-3-基)-1,3-噻唑-2-基]氨基]苯甲酸由于其独特的化学结构,在科学研究中具有多种应用。以下是六种不同应用的详细分析:

抗菌剂:取代的咪唑并[1,2-a]吡啶类化合物以其广泛的生物活性而闻名,包括抗菌特性 . 这些化合物的结构特征使它们能够与细菌细胞成分相互作用,可能抑制细菌生长或杀死细菌。

抗真菌应用:类似于它们的抗菌用途,这些衍生物也表现出抗真菌活性 . 它们可以制成药物或应用于农业环境中,以保护农作物免受真菌感染。

抗病毒药物开发:咪唑并[1,2-a]吡啶衍生物的抗病毒潜力使它们成为开发新型抗病毒药物的候选药物 . 它们的机制可能涉及破坏病毒复制或改变宿主-病毒相互作用。

抗炎药物:这些化合物的抗炎特性可用于开发治疗炎症性疾病的新型药物 . 它们可能通过调节免疫反应或抑制炎症途径来发挥作用。

癌症治疗:几项研究已经提出将咪唑并[1,2-a]吡啶衍生物用于癌症治疗 . 它们可能通过干扰癌细胞信号传导或诱导恶性细胞凋亡来发挥作用。

心血管疾病管理:这些衍生物在管理心血管疾病方面有应用 . 它们可用于制造靶向心血管健康相关特定途径的药物,例如血压调节或胆固醇管理。

阿尔茨海默病治疗:已经探索了这些化合物在阿尔茨海默病治疗中的潜在用途 . 它们可能有助于减少淀粉样蛋白斑块的形成或改善患者的认知功能。

失眠和脑功能障碍:像佐匹克隆这样的化合物,在结构上与目标化合物有关,被用于治疗短期失眠和一些脑功能障碍 . 催眠作用是基于阻断γ-氨基丁酸受体,与经典的苯二氮卓类镇静剂相比,副作用更少 .

作用机制

Target of Action

The compound “4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid” is a derivative of 2-aminothiazole . It is known that similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have a broad spectrum of biological activity . They are used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . The primary targets of these compounds are γ-aminobutyric acid (GABA) receptors .

Mode of Action

The mode of action of this compound is similar to classical benzodiazepine tranquilizers . It interacts with its targets, the GABA receptors, by blocking them . This blocking action results in a hypnotic effect, which is used to treat short-term insomnia and some disorders of brain function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABA, a major inhibitory neurotransmitter in the mammalian central nervous system . By blocking GABA receptors, the compound alters the balance of excitatory and inhibitory signals in the brain, leading to its hypnotic and tranquilizing effects .

Pharmacokinetics

It is known that similar compounds, such as zolpidem, are rapidly absorbed and have a short half-life, which makes them suitable for treating conditions like insomnia .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability and an increase in sleep propensity . This is achieved through its interaction with GABA receptors and its subsequent effects on neurotransmission .

属性

IUPAC Name |

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-11-7-8-23-16(9-11)20-12(2)17(23)15-10-26-19(22-15)21-14-5-3-13(4-6-14)18(24)25/h3-10H,1-2H3,(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFVPEYROOCQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)